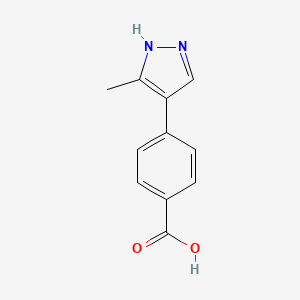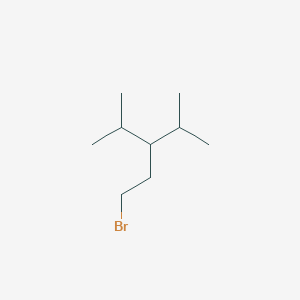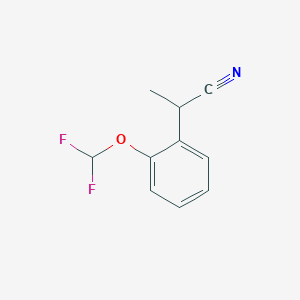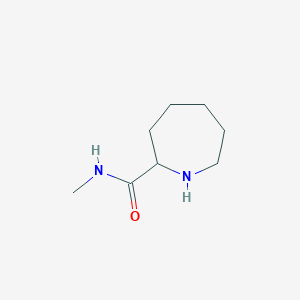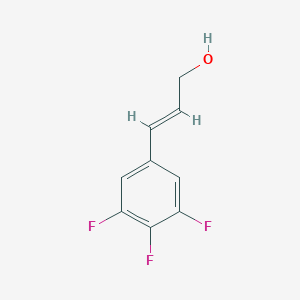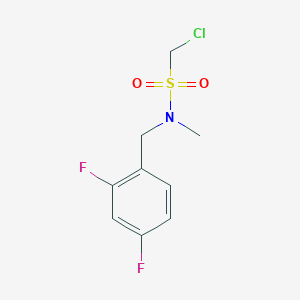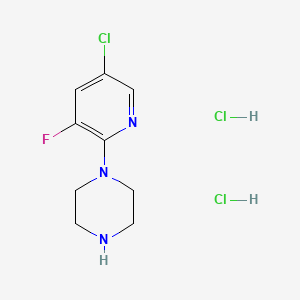
1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane is an organic compound that features a chloro group, a hydroxy group, and a piperidinyl group attached to a propane backbone. Compounds with such functional groups are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane can be achieved through various synthetic routes. One common method involves the reaction of 1-chloro-2,3-epoxypropane with piperidine under basic conditions to yield the desired product. The reaction typically proceeds as follows:
Reactants: 1-chloro-2,3-epoxypropane, piperidine
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency, yield, and safety. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to remove the chloro group or reduce the hydroxy group to a methylene group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), mild heating
Oxidation: PCC, dichloromethane, room temperature
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature
Major Products
Substitution: Corresponding substituted products (e.g., amines, thioethers)
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Dechlorinated or dehydroxylated products
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1-Chloro-2-hydroxy-3-(1-morpholinyl)-propane: Similar structure but with a morpholine ring instead of piperidine.
1-Chloro-2-hydroxy-3-(1-pyrrolidinyl)-propane: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane is unique due to the presence of the piperidine ring, which can impart different biological activities and reactivity compared to its analogs. The combination of functional groups makes it a versatile compound for various applications.
特性
IUPAC Name |
1-chloro-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZDGBNMCELOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

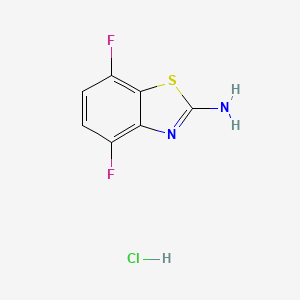
![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
